4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde (DHMP) has been investigated for its potential role in Alzheimer's disease (AD) due to its structural similarity to curcumin, a natural compound with reported neuroprotective properties []. Studies suggest that DHMP may help:
Beyond AD, DHMP is being explored for its potential applications in other areas, including:
4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde is a pyrimidine derivative characterized by the presence of two hydroxyl groups at positions 4 and 6, a methyl group at position 2, and an aldehyde group at position 5. Its molecular formula is C₇H₈N₂O₃, and it has a notable role in organic synthesis and medicinal chemistry due to its diverse reactivity and biological properties. The compound serves as a precursor for various heterocyclic compounds and is involved in the synthesis of nucleoside analogs, which are crucial in pharmaceutical applications .
| Reaction Type | Product |
|---|---|
| Oxidation | 4,6-Dihydroxy-2-methylpyrimidine-5-carboxylic acid |
| Reduction | 4,6-Dihydroxy-2-methylpyrimidine-5-methanol |
| Substitution | 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde |
The compound exhibits significant biological activity, particularly in the realm of medicinal chemistry. It has been investigated for its potential as an antiviral and anticancer agent. The hydroxyl and aldehyde functional groups contribute to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Studies indicate that derivatives of this compound can inhibit cell proliferation and induce apoptosis in cancer cells .
The synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde typically involves the condensation of acetamidine hydrochloride with diethyl malonate in the presence of sodium methoxide as a base. This reaction proceeds through an intermediate formation followed by cyclization to yield the desired product.
In industrial settings, similar synthetic routes are employed but optimized for larger scale production. Techniques such as continuous flow reactors may be utilized to enhance yield and purity while minimizing reaction times .
4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde finds numerous applications across various fields:
The interactions of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde with biological targets have been studied extensively. It has been shown to interact with specific enzymes involved in metabolic pathways relevant to cancer and viral infections. The compound's ability to form stable complexes with these targets enhances its potential as a therapeutic agent .
Several compounds share structural similarities with 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde:
The uniqueness of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde lies in its combination of both hydroxyl and aldehyde functional groups. This configuration not only enhances its reactivity but also provides versatility in synthetic applications compared to its analogs .
By understanding these aspects of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, researchers can explore new pathways for drug development and chemical synthesis.
4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde is a heterocyclic organic compound with distinct molecular characteristics [1]. The compound has a molecular formula of C6H6N2O3, indicating its composition of six carbon atoms, six hydrogen atoms, two nitrogen atoms, and three oxygen atoms [1] [2]. The molecular weight of this compound is 154.13 g/mol, which places it in the category of low molecular weight heterocyclic compounds [1] [4].
Table 1: Molecular Formula and Weight Data
| Property | Value |
|---|---|
| Molecular Formula | C6H6N2O3 |
| Molecular Weight | 154.13 g/mol |
| IUPAC Name | 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde |
The compound is also identified by its unique chemical identifiers, including the InChI key LRVSBYJDLSIFGG-UHFFFAOYSA-N and the SMILES notation CC1=NC(O)=C(C=O)C(O)=N1, which provide standardized representations of its molecular structure [1] [8].
The structural configuration of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde centers around a pyrimidine ring, which forms the core of the molecule . This six-membered aromatic heterocycle contains two nitrogen atoms at positions 1 and 3, creating a distinct electronic distribution within the ring system [10]. The compound exhibits a planar structure due to the aromaticity of the pyrimidine ring, which contributes to its overall stability [10].
The bonding pattern in this molecule includes both sigma and pi bonds, with the pyrimidine ring containing alternating single and double bonds that participate in resonance [11]. The nitrogen atoms in the ring contribute to the aromatic character through their lone pairs of electrons, which are partially delocalized within the ring system [11] [12].
Hydrogen bonding plays a significant role in the structural properties of this compound, particularly through the hydroxyl groups at positions 4 and 6 [11]. These hydroxyl groups can form both intramolecular and intermolecular hydrogen bonds, influencing the compound's physical properties and reactivity [10] [11]. The carbonyl group of the aldehyde at position 5 can also participate in hydrogen bonding as a hydrogen bond acceptor [10].
4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde contains several key functional groups that define its chemical behavior and reactivity . The primary functional groups present in this compound include:
Pyrimidine Ring: The core structure is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, which contributes to the compound's basic properties and serves as the scaffold for the other functional groups [10].
Hydroxyl Groups: Located at positions 4 and 6 of the pyrimidine ring, these groups contribute significantly to the compound's hydrogen bonding capabilities and influence its solubility in polar solvents [10]. The hydroxyl groups can exist in tautomeric forms, potentially shifting between hydroxyl and keto forms [10].
Methyl Group: Positioned at carbon 2 of the pyrimidine ring, this electron-donating group affects the electronic properties of the ring system and influences the reactivity of the compound [12].
Aldehyde Group: Present at position 5, this highly reactive carbonyl functionality can undergo various reactions including oxidation, reduction, and nucleophilic addition [10]. The aldehyde group contributes to the electrophilic character of the compound and serves as a reactive site for chemical modifications [10].
The arrangement of these functional groups around the pyrimidine core creates a unique electronic environment that determines the compound's chemical behavior, including its acid-base properties, reactivity patterns, and potential for forming complexes with other molecules [10] [12].
4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde exhibits thermal properties characteristic of heterocyclic compounds containing multiple hydrogen-bonding groups [14]. The melting point of this compound has been reported to be approximately 300°C when determined in acetic acid as a solvent [14]. This relatively high melting point can be attributed to the extensive intermolecular hydrogen bonding network formed by the hydroxyl groups at positions 4 and 6, as well as potential interactions involving the aldehyde group at position 5 [14] [13].
The boiling point of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde is estimated to be 263.1±35.0°C at 760 mmHg pressure [2]. However, it should be noted that the compound may undergo thermal decomposition before reaching its boiling point due to its relatively complex structure and the presence of multiple functional groups [2] [14].
Table 2: Thermal Properties
| Property | Value | Reference Conditions |
|---|---|---|
| Melting Point | 300°C | In acetic acid |
| Boiling Point | 263.1±35.0°C | At 760 mmHg |
The thermal stability of this compound is influenced by the strength of the intramolecular and intermolecular forces, particularly hydrogen bonding, which requires significant thermal energy to overcome [13] [14].
The density of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde has been determined to be approximately 1.52±0.1 g/cm³ [2] [14]. This value is consistent with other heterocyclic compounds containing multiple oxygen-containing functional groups [2]. The relatively high density can be attributed to efficient molecular packing in the solid state, facilitated by the planar structure of the pyrimidine ring and the potential for intermolecular hydrogen bonding [2] [14].
The refractive index of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde has been reported to be approximately 1.674 [2]. This value reflects the compound's ability to bend light as it passes through the substance and is related to its molecular polarizability [2] [35]. The presence of the aromatic pyrimidine ring and multiple polar functional groups contributes to the relatively high refractive index observed for this compound [2] [35].
Table 3: Physical Constants
| Property | Value |
|---|---|
| Density | 1.52±0.1 g/cm³ |
| Refractive Index | 1.674 |
These physical constants provide important information for the identification and characterization of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde, and they are essential parameters for various analytical and synthetic applications involving this compound [2] [35].
The solubility profile of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde is influenced by the presence of multiple polar functional groups, particularly the hydroxyl groups at positions 4 and 6 and the aldehyde group at position 5 [15]. These functional groups can participate in hydrogen bonding with polar solvents, affecting the compound's dissolution behavior [15] [34].
In water, 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde exhibits limited solubility, which is typical for heterocyclic compounds containing both hydrophilic and hydrophobic regions [15] [34]. However, the compound shows improved solubility in basic aqueous solutions, particularly in sodium hydroxide, due to the deprotonation of the hydroxyl groups, which increases the ionic character of the molecule [15] [34].
The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) [15]. To enhance solubility in DMSO, heating the solution to approximately 37°C followed by sonication has been recommended [15]. This approach increases the kinetic energy of the molecules and disrupts potential intermolecular hydrogen bonding, facilitating dissolution [15].
Table 4: Solubility Profile
| Solvent | Solubility Characteristics |
|---|---|
| Water | Limited solubility |
| Sodium Hydroxide Solution | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble (enhanced at 37°C with sonication) |
| Acetic Acid | Moderately soluble |
For storage purposes, 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde is typically maintained at room temperature in a well-sealed container to prevent moisture absorption and potential degradation [15] [18]. The compound's solubility characteristics are important considerations for its purification, analysis, and application in various chemical processes [15] [18].
The UV-Visible spectroscopic profile of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde provides valuable information about its electronic transitions and chromophoric system [20]. While specific UV-Visible data for this exact compound is limited in the literature, related pyrimidine derivatives with similar structural features have been studied extensively [20].
Structurally similar compounds, such as 2,4-dihydroxy-6-methylpyrimidine, exhibit absorption maxima around 259 nm with a molar extinction coefficient of approximately 9,300 L·mol⁻¹·cm⁻¹ [20]. The presence of the aldehyde group at position 5 in 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde is expected to cause a bathochromic shift (red shift) in the absorption spectrum due to the extended conjugation with the pyrimidine ring [20] [23].
The UV-Visible absorption of this compound arises primarily from π→π* and n→π* electronic transitions involving the aromatic pyrimidine ring, the carbonyl group of the aldehyde, and the hydroxyl groups [20] [23]. These transitions are influenced by the solvent environment, with potential solvatochromic effects observed in different solvent systems [20] [23].
Table 5: UV-Visible Spectroscopic Features
| Transition Type | Expected Absorption Region | Contributing Structural Features |
|---|---|---|
| π→π* | 240-260 nm | Pyrimidine ring conjugation |
| n→π* | 270-290 nm | Carbonyl group (aldehyde) |
| Combined effects | 250-300 nm | Extended conjugation system |
The UV-Visible spectroscopic properties of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde make it useful for analytical detection and quantification in various chemical and biochemical applications [20] [23].
Infrared (IR) spectroscopy provides crucial information about the functional groups present in 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde [25]. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key structural features [25].
The hydroxyl groups at positions 4 and 6 typically show a broad absorption band in the region of 3300-3500 cm⁻¹, which may appear broadened due to hydrogen bonding interactions [25] [26]. The aldehyde group at position 5 produces a distinctive carbonyl stretching band around 1680-1700 cm⁻¹, which is characteristic of aromatic aldehydes [25] [26].
The pyrimidine ring structure contributes several bands to the IR spectrum, including C=N stretching vibrations around 1580-1600 cm⁻¹ and ring breathing modes in the fingerprint region (1000-1400 cm⁻¹) [25] [26]. The methyl group at position 2 exhibits C-H stretching bands around 2900-3000 cm⁻¹ and bending vibrations around 1370-1390 cm⁻¹ [25] [26].
Table 6: Key IR Spectroscopic Bands
| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |
|---|---|---|
| O-H (hydroxyl) | 3300-3500 | O-H stretching |
| C-H (methyl) | 2900-3000 | C-H stretching |
| C=O (aldehyde) | 1680-1700 | C=O stretching |
| C=N (pyrimidine) | 1580-1600 | C=N stretching |
| C-O (hydroxyl) | 1200-1300 | C-O stretching |
| Pyrimidine ring | 1000-1400 | Ring vibrations |
The IR spectroscopic profile serves as a valuable fingerprint for the identification and structural confirmation of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde, particularly in quality control and synthetic chemistry applications [25] [26].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and environment of hydrogen and carbon atoms in 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde [19] [21].
The ¹H NMR spectrum of this compound in DMSO-d6 shows several characteristic signals [19] [21]. The aldehyde proton appears as a singlet at approximately 9.81 ppm with an integrated intensity corresponding to one proton [19] [21]. The hydroxyl groups at positions 4 and 6 produce a singlet at around 12.59 ppm, which may appear as a broad signal due to potential hydrogen exchange [19] [21]. The methyl group at position 2 gives rise to a singlet at approximately 2.41 ppm with an integrated intensity corresponding to three protons [19] [21].
Table 7: ¹H NMR Spectroscopic Data (DMSO-d6)
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CHO (aldehyde) | 9.81 | Singlet | 1H |
| -OH (hydroxyl groups) | 12.59 | Singlet (broad) | 2H |
| -CH3 (methyl group) | 2.41 | Singlet | 3H |
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule [19] [21]. The methyl carbon at position 2 appears at approximately 18.21 ppm [21]. The carbon at position 2 (C2) of the pyrimidine ring shows a signal at around 99.56 ppm, while the carbon at position 3 (C3) resonates at approximately 161.13 ppm [21]. The carbons at positions 4 and 5 (C4 and C5) produce signals around 163.69 ppm, and the carbonyl carbon of the aldehyde group appears at approximately 185.55 ppm [21].
Table 8: ¹³C NMR Spectroscopic Data (DMSO-d6)
| Carbon Assignment | Chemical Shift (ppm) |
|---|---|
| -CH3 (methyl carbon) | 18.21 |
| C2 (pyrimidine ring) | 99.56 |
| C3 (pyrimidine ring) | 161.13 |
| C4/C5 (pyrimidine ring) | 163.69 |
| -CHO (aldehyde carbon) | 185.55 |
These NMR spectroscopic features provide valuable structural information for the characterization and confirmation of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde [19] [21].
Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde, aiding in its structural elucidation and purity assessment [19] [21].
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode shows a characteristic [M-H]⁻ peak at m/z 153.11, which corresponds well with the calculated value of 153.33 for a molecule with the formula C6H6N2O3 [19] [21]. This confirms the molecular weight of the compound and provides evidence for its molecular formula [19] [21].
The fragmentation pattern of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde typically includes the loss of the aldehyde group (-CHO) and subsequent fragmentations of the pyrimidine ring structure [19] [25]. These fragmentation pathways provide additional structural information and can be used for the identification of the compound in complex mixtures [19] [25].
Table 9: Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Ionization Mode |
|---|---|---|---|
| [M-H]⁻ | 153.33 | 153.11 | Negative ESI |
| [M+H]⁺ | 155.05 | - | Positive ESI |
| [M]⁺ | 154.04 | - | Electron Impact |
High-resolution mass spectrometry can provide the exact mass of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde with precision to four or more decimal places, allowing for the confirmation of its elemental composition with high confidence [19] [25]. This technique is particularly valuable for distinguishing between compounds with similar nominal masses but different elemental compositions [19] [25].
The Vilsmeier-Haack reaction represents the most efficient and widely employed method for introducing formyl groups into pyrimidine systems, particularly for the synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde [1] [2]. This electrophilic substitution reaction utilizes the synergistic combination of phosphorus oxychloride and dimethylformamide to generate the highly reactive Vilsmeier reagent [3] [4].
The Vilsmeier-Haack formylation proceeds through a well-defined mechanistic pathway involving multiple sequential steps [3] [5]. The initial stage involves the formation of the Vilsmeier reagent through the reaction of phosphorus oxychloride with dimethylformamide at reduced temperatures. This process generates a substituted chloroiminium ion intermediate, specifically the dimethylchloroiminium chloride complex [3].
The reaction mechanism commences with the nucleophilic attack of dimethylformamide on phosphorus oxychloride, resulting in the formation of the electrophilic chloroiminium species [5]. This highly reactive intermediate subsequently undergoes electrophilic attack on the electron-rich pyrimidine substrate at the 5-position, facilitated by the activating influence of the hydroxyl groups at positions 4 and 6 [1] [2].
The mechanistic pathway demonstrates regioselective formylation exclusively at the 5-position of 2-methylpyrimidine-4,6-diol, with no observed substitution of hydroxyl groups by chlorine atoms, which distinguishes this reaction from similar substrates [1] [2]. The electrophilic substitution proceeds through the formation of an iminium ion intermediate, which undergoes hydrolysis during the aqueous workup to yield the corresponding aldehyde product [3].
The substrate activation occurs through the electron-donating effects of the hydroxyl substituents, which enhance the nucleophilicity of the pyrimidine ring and direct the incoming electrophile to the 5-position [1]. The methyl group at position 2 provides additional electronic stabilization through hyperconjugative effects [2].
Critical optimization parameters for the Vilsmeier-Haack formylation have been systematically investigated to maximize product yield and minimize side reactions [1] [2]. The stoichiometric ratio of substrate to Vilsmeier reagent represents a fundamental parameter, with optimal results achieved using strictly equivalent amounts (1:1 molar ratio) [1] [2].
Temperature control proves essential for reaction success, with optimal formylation occurring between 79-101°C depending on the solvent system employed [1] [2]. Lower temperatures result in incomplete conversion, while excessive temperatures promote decomposition and side reactions [2].
The reaction time varies significantly based on solvent choice, ranging from 5 hours in dimethylformamide to 7 hours in ortho-xylene systems [1] [2]. Monitoring reaction progress through thin-layer chromatography using a methanol:dichloromethane (1:9) mobile phase with ultraviolet detection at 254 nanometers enables precise determination of reaction completion [1] [2].
Reagent preparation requires careful attention to moisture exclusion and temperature control. The Vilsmeier reagent preparation involves dropwise addition of dimethylformamide to ice-cooled phosphorus oxychloride under vigorous stirring, followed by equilibration for 30 minutes before substrate addition [1] [2].
The workup procedure significantly influences product recovery and purity. Optimal results require controlled quenching by pouring the reaction mixture onto ice, followed by overnight stirring to ensure complete hydrolysis of intermediate species [1] [2]. The resulting precipitate undergoes filtration and drying at 60°C to prevent thermal decomposition [1] [2].
Comprehensive solvent screening reveals dramatic differences in reaction efficiency and product yield depending on the reaction medium employed [1] [2]. Dimethylformamide emerges as the superior solvent system, providing the highest practical yield of 61% with the shortest reaction time of 5 hours [1] [2].
The enhanced performance of dimethylformamide results from its dual role as both solvent and reagent component, facilitating optimal formation of the Vilsmeier reagent while providing excellent solvation of the pyrimidine substrate [1] [2]. The polar aprotic nature of dimethylformamide promotes efficient electrophilic substitution while minimizing competing side reactions [6].
1,2-Dichloroethane demonstrates moderate performance with 50% yield requiring 6 hours reaction time at 82-84°C [1] [2]. This chlorinated solvent provides adequate substrate solubility while maintaining chemical inertness toward the reactive intermediates [1].
Benzene systems yield 48% product after 6 hours at 79-81°C, representing the lowest efficiency among tested solvents [1] [2]. The aromatic nature of benzene may compete for electrophilic attack, reducing the effective concentration of Vilsmeier reagent available for substrate formylation [1].
Ortho-xylene requires the most stringent conditions, necessitating 7 hours at 99-101°C to achieve 49% yield [1] [2]. The higher reaction temperature compensates for reduced reagent reactivity in this less polar medium [1].
The polarity and coordinating ability of solvents directly correlate with reaction efficiency. Polar solvents that can stabilize ionic intermediates while maintaining compatibility with the Vilsmeier reagent demonstrate superior performance [7] [6].
Benzene-mediated synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde requires specific procedural modifications to compensate for the reduced reactivity in this nonpolar aromatic solvent [1] [2]. The reaction protocol involves suspension of 2-methylpyrimidine-4,6-diol (0.4 grams, 3.16 millimoles) in benzene (20 milliliters) followed by dropwise addition of pre-cooled Vilsmeier reagent [1].
The temperature requirements for benzene systems necessitate reflux conditions at 79-81°C for 6 hours to achieve complete conversion [1] [2]. The aromatic solvent provides adequate thermal stability while maintaining substrate dissolution, though the lower polarity reduces the effective concentration of reactive intermediates [1].
Monitoring procedures utilize thin-layer chromatography in methanol:dichloromethane (1:9) systems with ultraviolet detection to confirm absence of starting material [1] [2]. The benzene system typically exhibits slower reaction kinetics compared to more polar solvents, requiring extended reaction monitoring [1].
Product isolation follows standard aqueous workup procedures, involving ice quenching, overnight stirring, filtration, and drying at 60°C [1] [2]. The practical yield of 48% represents the lowest efficiency among major solvent systems, attributed to reduced reagent reactivity and potential competing aromatic substitution reactions [1].
Nuclear magnetic resonance characterization of benzene-derived product shows characteristic signals: aldehyde proton singlet at 9.81 parts per million (integrated intensity 1), hydroxyl group proton singlet at 12.59 parts per million (integrated intensity 1.96), and methyl group proton singlet at 2.32 parts per million (integrated intensity 3.02) [1].
Dimethylformamide-mediated synthesis represents the optimal approach for 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde preparation, demonstrating superior efficiency and shortened reaction times [1] [2]. This polar aprotic solvent serves dual functions as reaction medium and Vilsmeier reagent component, enabling enhanced reactivity and selectivity [6].
The procedural protocol involves suspension of 2-methylpyrimidine-4,6-diol (0.4 grams, 3.16 millimoles) in dimethylformamide (3 milliliters) followed by careful dropwise addition of Vilsmeier reagent prepared from phosphorus oxychloride (0.29 milliliters, 3.16 millimoles) and dimethylformamide (0.49 milliliters, 6.3 millimoles) [1].
Temperature optimization demonstrates optimal conversion at 80°C for 5 hours, representing the shortest reaction time among all tested solvent systems [1] [2]. The enhanced reaction rate results from improved solvation of ionic intermediates and increased reagent reactivity in the polar environment [6].
The mechanistic advantages of dimethylformamide include stabilization of the chloroiminium intermediate through dipolar interactions and enhanced nucleophilic activation of the pyrimidine substrate [6] [8]. These factors contribute to both increased reaction rate and improved regioselectivity [1].
Product characterization reveals aldehyde proton resonance at 9.8 parts per million (integrated intensity 0.96), hydroxyl proton signals at 12.6 parts per million (integrated intensity 2.20), and methyl proton resonance at 2.31 parts per million (integrated intensity 2.94) [1]. The practical yield of 61% represents a significant improvement over alternative solvent systems [1] [2].
1,2-Dichloroethane systems provide moderate efficiency for 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde synthesis with specific advantages in substrate handling and reagent compatibility [1] [2]. The chlorinated solvent demonstrates chemical inertness toward reactive intermediates while providing adequate solvation properties [1].
The synthetic protocol employs 2-methylpyrimidine-4,6-diol (0.4 grams, 3.16 millimoles) suspended in 1,2-dichloroethane (20 milliliters) with careful addition of Vilsmeier reagent under vigorous stirring [1]. Temperature control at 82-84°C with reflux heating for 6 hours ensures complete substrate conversion [1].
Nuclear magnetic resonance analysis reveals aldehyde proton resonance at 9.79 parts per million (integrated intensity 1.01), hydroxyl proton signals at 12.53 parts per million (integrated intensity 2.04), and methyl group resonance at 2.41 parts per million (integrated intensity 2.96) [1]. The practical yield of 50% demonstrates reasonable efficiency for this solvent system [1].
o-Xylene synthesis requires the most stringent reaction conditions among tested solvents, necessitating temperatures of 99-101°C for 7 hours to achieve reasonable conversion [1] [2]. The aromatic solvent provides thermal stability but reduced reactivity compared to polar alternatives [1].
The procedural approach involves suspension of substrate (0.4 grams, 3.16 millimoles) in ortho-xylene (20 milliliters) followed by Vilsmeier reagent addition and heating at elevated temperatures [1]. Product characterization shows aldehyde proton at 9.91 parts per million (integrated intensity 0.94), hydroxyl signals at 12.58 parts per million (integrated intensity 1.89), and methyl resonance at 2.54 parts per million (integrated intensity 3.13) [1].
The yield of 49% achieved in ortho-xylene systems reflects the challenging reaction conditions required for this less reactive solvent environment [1] [2]. The extended reaction time and elevated temperature requirements may limit practical applicability compared to more efficient alternatives [1].
Systematic comparison of solvent systems reveals distinct performance profiles influenced by polarity, coordination ability, and thermal properties [1] [2] [7]. Dimethylformamide consistently demonstrates superior performance across all evaluated parameters, including yield, reaction time, and product purity [1] [2].
Polarity effects strongly correlate with reaction efficiency, with polar aprotic solvents facilitating enhanced formation and stabilization of ionic intermediates [7] [6]. The ability to solvate the chloroiminium species while maintaining substrate nucleophilicity represents a critical factor in determining overall reaction success [6].
Temperature requirements vary inversely with solvent polarity, with less polar systems requiring elevated temperatures to achieve comparable conversion rates [1] [2]. This relationship reflects the reduced stabilization of charged intermediates in nonpolar environments [7].
Kinetic analysis demonstrates fastest reaction rates in dimethylformamide systems, followed by 1,2-dichloroethane, benzene, and ortho-xylene in decreasing order of efficiency [1] [2]. These kinetic differences translate directly into practical advantages for large-scale synthesis applications [1].
Product quality assessment through nuclear magnetic resonance spectroscopy reveals consistent product formation across all solvent systems, with minor variations in integration ratios reflecting analytical precision rather than structural differences [1]. Mass spectrometry confirmation shows identical molecular ion peaks across all synthesis conditions [1].
Comprehensive yield optimization requires systematic evaluation of multiple interdependent variables including stoichiometry, temperature, reaction time, and purification protocols [1] [2] [9]. The optimization process focuses on maximizing product formation while minimizing side reactions and decomposition pathways [9].
Stoichiometric optimization establishes optimal substrate to Vilsmeier reagent ratios through systematic variation studies [1] [2]. Strictly equivalent ratios (1:1) prevent excess reagent-induced side reactions while ensuring complete substrate conversion [1]. Excess phosphorus oxychloride promotes undesired chlorination of hydroxyl groups, while insufficient reagent leads to incomplete formylation [1].
Temperature optimization studies reveal optimal conversion temperatures for each solvent system, balancing reaction rate with product stability [1] [2]. Temperature elevation beyond optimal ranges promotes thermal decomposition and side product formation [2]. Conversely, insufficient temperatures result in incomplete conversion and extended reaction times [1].
Reaction time optimization through kinetic monitoring enables precise determination of conversion completion [1] [2]. Thin-layer chromatographic analysis using methanol:dichloromethane (1:9) mobile phases provides real-time conversion assessment [1]. Reaction extension beyond optimal times increases side product formation without improving yields [1].
Reagent preparation protocols significantly influence final yields through effects on intermediate stability and reactivity [1] [2]. Controlled addition of dimethylformamide to ice-cooled phosphorus oxychloride under moisture-free conditions optimizes Vilsmeier reagent formation [1]. Temperature control during reagent preparation prevents premature decomposition and ensures maximum electrophilic activity [1].
Workup optimization involves systematic evaluation of quenching, extraction, and isolation procedures [1] [2]. Controlled ice quenching followed by overnight stirring ensures complete hydrolysis of reactive intermediates [1]. Precipitation and filtration protocols maximize product recovery while minimizing impurity incorporation [1].
Comprehensive purification strategies encompass multiple techniques tailored to the specific properties of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde and associated impurities [10] [11] [12]. The purification approach typically employs sequential methods increasing in selectivity and efficiency [11] [13].
Primary filtration and washing procedures represent the initial purification stage, removing inorganic salts and unreacted starting materials [1] [2] [10]. The aqueous workup effectively eliminates phosphorus-containing byproducts and residual reagents through water solubility differences [1]. Filtration of the precipitated product followed by water washing achieves 95-98% recovery of crude material [10].
Recrystallization techniques provide high-purity product through selective crystallization from appropriate solvent systems [11] [14]. Methanol and ethanol represent optimal recrystallization solvents due to the differential solubility of the target compound and impurities [11]. The recrystallization process involves dissolution in hot solvent followed by controlled cooling to promote pure crystal formation [11] [14].
Column chromatographic separation enables resolution of complex impurity mixtures through differential adsorption on silica gel stationary phases [15] [12] [16]. Typical mobile phase systems employ hexane:ethyl acetate gradients optimized for pyrimidine separation [12] [16]. Flash chromatography provides rapid purification with 75-90% recovery rates while maintaining excellent separation efficiency [13] [17].
Thin-layer chromatographic analysis serves both analytical and preparative functions in purity assessment and small-scale separations [1] [2] [15]. The methanol:dichloromethane (1:9) system provides optimal resolution for pyrimidine compounds with ultraviolet detection at 254 nanometers [1] [2]. This technique enables rapid purity determination and guides optimization of preparative separation conditions [15].
Solvent system selection for chromatographic purification requires consideration of compound polarity, solubility, and separation requirements [15] [13] [18]. Normal-phase chromatography using silica gel with polar mobile phases provides excellent separation for hydroxylated pyrimidines [18]. The polarity gradient approach enables fine-tuning of separation selectivity [15].
Advanced purification methods including high-performance liquid chromatography and supercritical fluid chromatography offer enhanced resolution for challenging separations [19]. These techniques provide analytical assessment of final product purity and can be scaled for preparative applications when required [19].
Quality control protocols employ multiple analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis to confirm product identity and purity [1] [10]. Integration of spectroscopic data with chromatographic analysis provides comprehensive characterization of the purified material [1] [10].